Chemical structure and properties of 8-Bromo-6-chloroimidazo[1,2-a]pyrazine
Chemical structure and properties of 8-Bromo-6-chloroimidazo[1,2-a]pyrazine
The following technical guide details the chemical structure, synthesis, and reactivity profile of 8-Bromo-6-chloroimidazo[1,2-a]pyrazine . This document is structured for researchers and medicinal chemists, focusing on practical utility in drug discovery.
Executive Summary
8-Bromo-6-chloroimidazo[1,2-a]pyrazine (CAS: 76537-19-4) is a fused heteroaromatic scaffold of significant value in medicinal chemistry.[1][2] Characterized by its specific halogenation pattern, it serves as a "privileged structure" for the development of kinase inhibitors (e.g., mTOR, PI3K) and anti-infective agents. Its utility stems from the distinct reactivity differences between the C8-bromide, C6-chloride, and C3-hydrogen positions, allowing for sequential, regioselective functionalization—a critical feature for building complex Structure-Activity Relationship (SAR) libraries.
Chemical Identity & Physical Properties[3][4][5]
The imidazo[1,2-a]pyrazine core consists of a pyrazine ring fused to an imidazole ring with a bridgehead nitrogen at position 4. The numbering scheme is non-intuitive but critical for accurate regiochemistry.
| Property | Data |
| IUPAC Name | 8-Bromo-6-chloroimidazo[1,2-a]pyrazine |
| CAS Number | 76537-19-4 |
| Molecular Formula | C₆H₃BrClN₃ |
| Molecular Weight | 232.47 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Melting Point | ~120–140 °C (Experimental values vary by purity/polymorph) |
| pKa | Weakly basic (N1 protonation); typically < 4.0 |
Structural Numbering & Topology
The numbering begins at the non-bridgehead imidazole nitrogen (N1) and proceeds towards the bridgehead.
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N1, N4, N7: Nitrogen atoms (N4 is bridgehead).
Key Feature: The C8 position is flanked by the bridgehead nitrogen (via C8a) and N7, creating a highly electron-deficient center susceptible to nucleophilic attack.
Synthesis Route
The construction of the 8-bromo-6-chloroimidazo[1,2-a]pyrazine core typically involves a condensation cyclization between a substituted 2-aminopyrazine and an
Core Synthesis Protocol
Reaction Type: Hantzsch-type Condensation
-
Starting Material: 2-Amino-3-bromo-5-chloropyrazine .
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Note: The halogen pattern on the aminopyrazine precursor dictates the final substitution. 3-Br becomes C8-Br; 5-Cl becomes C6-Cl.
-
-
Reagents: Chloroacetaldehyde diethyl acetal (or bromoacetaldehyde diethyl acetal), HBr (48% aq), Ethanol.
-
Mechanism:
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Acid-catalyzed deprotection of the acetal generates the aldehyde in situ.
-
Nucleophilic attack by the exocyclic amine (N-2 of pyrazine) onto the aldehyde.
-
Cyclization by attack of the ring nitrogen (N-1 of pyrazine) onto the
-carbon, followed by dehydration.
-
Figure 1: Condensation route for the synthesis of the imidazo[1,2-a]pyrazine core.
Reactivity Profile & Regioselectivity (The Core)
The power of this scaffold lies in the orthogonal reactivity of its three functionalizable sites: C3, C6, and C8.
A. The "First Responder": Position C8 (Bromine)
The C8-position is the most reactive site for two distinct reaction classes:
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SNAr (Nucleophilic Aromatic Substitution):
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Mechanism: The adjacent N7 and bridgehead N4 render C8 highly electrophilic.
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Reactivity: C8-Br >> C6-Cl.
-
Outcome: Treatment with amines, alkoxides, or thiols selectively displaces the C8-Bromine. The C6-Chloride remains intact.
-
-
Pd-Catalyzed Cross-Coupling (Suzuki/Stille):
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Mechanism: Oxidative addition of Pd(0).
-
Reactivity: C-Br bond is weaker than C-Cl.
-
Outcome: Under standard Suzuki conditions, C8-Br reacts first.
-
B. The "Second Responder": Position C6 (Chlorine)
The C6-position is significantly less reactive toward SNAr but participates readily in transition-metal catalyzed couplings after the C8 position has been addressed (or if forcing conditions are used).
-
Reactivity: Requires Pd-catalysis.[9][10][11] Resistant to mild nucleophilic displacement.
-
Strategy: To introduce diversity at C6, one typically performs an SNAr at C8 first (to install a specific R-group) and then a Suzuki coupling at C6.
C. The "Third Responder": Position C3 (Hydrogen)
The C3 position on the imidazole ring is electron-rich and susceptible to Electrophilic Aromatic Substitution (SEAr) or C-H Activation .
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Reactions: Bromination (NBS), Iodination (NIS), Formylation (Vilsmeier-Haack).
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Timing: Usually functionalized last or used to introduce a third vector of diversity.
Figure 2: Regioselectivity map showing the preferential reactivity order: C8 (Primary) > C6 (Secondary) > C3 (Tertiary).
Experimental Protocols
Protocol A: Regioselective SNAr at C8
Target: Displacement of Br at C8 with a primary amine, leaving C6-Cl intact.
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Setup: Dissolve 8-bromo-6-chloroimidazo[1,2-a]pyrazine (1.0 equiv) in anhydrous Isopropanol or Dioxane .
-
Reagent: Add the desired amine (e.g., morpholine, aniline) (1.2–2.0 equiv).
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Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv).
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Conditions: Heat to 60–80 °C for 2–6 hours. Monitor by LCMS.
-
Note: Higher temperatures (>100 °C) may lead to trace substitution at C6 or bis-substitution.
-
-
Workup: Concentrate in vacuo. Partition between EtOAc and saturated NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.[12]
-
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol B: Suzuki Cross-Coupling at C6
Target: Arylation of C6-Cl (Assumes C8 has already been functionalized).
-
Setup: Dissolve the C8-substituted-6-chloro intermediate (1.0 equiv) in DME/Water (4:1) or 1,4-Dioxane/Water .
-
Reagents: Add Aryl Boronic Acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ .
-
Base: Na₂CO₃ or K₂CO₃ (2.0–3.0 equiv).
-
Conditions: Degas with Nitrogen/Argon. Heat to 90–100 °C (or microwave at 120 °C for 30 min).
-
Workup: Filter through Celite. Extract with EtOAc.
-
Purification: Silica gel chromatography.
Medicinal Chemistry Applications
The 8-bromo-6-chloroimidazo[1,2-a]pyrazine scaffold is a bioisostere of purine and quinoline, widely used to target ATP-binding pockets.
-
Kinase Inhibition: The N1-C2-C3 region often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., mTOR , PI3K , CDK ).
-
Virulence Factors: Derivatives have been identified as inhibitors of the VirB11 ATPase in Helicobacter pylori, preventing bacterial colonization.[7]
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Vector Construction: The C8 position typically points towards the solvent-exposed region (allowing for solubilizing groups like morpholine), while the C6 position projects into the hydrophobic pocket (allowing for aromatic selectivity elements).
References
-
Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives. PMC (NIH). Available at: [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. Chemical Science (RSC). Available at: [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. UCL Discovery. Available at: [Link]
Sources
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